ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 946314-25-6
VCID: VC11898143
InChI: InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21)
SMILES: CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl
Molecular Formula: C15H16ClN3O3S
Molecular Weight: 353.8 g/mol

ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

CAS No.: 946314-25-6

Cat. No.: VC11898143

Molecular Formula: C15H16ClN3O3S

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate - 946314-25-6

Specification

CAS No. 946314-25-6
Molecular Formula C15H16ClN3O3S
Molecular Weight 353.8 g/mol
IUPAC Name ethyl N-[4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C15H16ClN3O3S/c1-2-22-15(21)19-14-18-12(9-23-14)7-13(20)17-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,20)(H,18,19,21)
Standard InChI Key MUGOMBIUCDOUGK-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl

Introduction

Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a heterocyclic compound featuring a thiazole core substituted with carbamate and chlorophenyl groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for designing antimicrobial, anticancer, or enzyme-inhibiting agents. The structure integrates functional groups that enhance biological activity and binding interactions with biomolecular targets.

Structural Overview

The molecular structure of ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate consists of:

  • Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms.

  • Carbamate Group: Contributing to hydrogen bonding and solubility.

  • Chlorophenyl Substituent: Enhancing lipophilicity and potential for π-stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

  • Formation of the Thiazole Core: Starting from thioamides or thioureas reacted with α-halo ketones.

  • Introduction of the Chlorophenyl Group: Achieved through nucleophilic substitution or coupling reactions.

  • Carbamoyl Functionalization: Using carbamoyl chloride derivatives in the presence of a base to attach the ethyl carbamate group.

Analytical Characterization

To confirm the identity and purity of ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate, the following techniques are employed:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^13C) spectra provide details about the chemical environment of each atom.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • Elemental Analysis: Verifies the composition of C, H, N, O, S, and Cl.

Biological Activity

Compounds containing thiazole and carbamate moieties often exhibit diverse pharmacological properties:

  • Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria due to membrane disruption or enzyme inhibition.

  • Anticancer Potential: The chlorophenyl group facilitates binding to hydrophobic pockets in cancer-related proteins.

  • Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase or carbonic anhydrase.

Potential Applications

Ethyl N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate may serve as:

  • A lead compound for drug development.

  • A probe molecule in biochemical studies.

  • A precursor for synthesizing derivatives with tailored properties.

Data Table

PropertyDetails
Molecular FormulaC14H15ClN2O3SC_{14}H_{15}ClN_2O_3S
Molecular Weight~326 g/mol
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO)
Melting PointNot reported but expected within a moderate range due to its carbamate group
Key Functional GroupsThiazole, carbamate, chlorophenyl
Biological ActivitiesAntimicrobial, anticancer

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